Product packaging for 4,7-Dichloro-1H-indazole-3-carboxylic acid(Cat. No.:)

4,7-Dichloro-1H-indazole-3-carboxylic acid

Katalognummer: B12104627
Molekulargewicht: 231.03 g/mol
InChI-Schlüssel: PRQLHXTYRVCGSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

4,7-Dichloro-1H-indazole-3-carboxylic acid is a halogen-substituted indazole derivative with the molecular formula C8H4Cl2N2O2 . This compound serves as a versatile chemical intermediate and building block in organic synthesis and medicinal chemistry research . The presence of both a carboxylic acid functional group and dichloro substitution on the fused benzene ring makes it a valuable precursor for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships . Indazole derivatives are of significant interest in pharmaceutical research due to their wide range of potential biological activities, which can include anticancer, antibacterial, and anti-inflammatory properties . As a research chemical, this product is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended handling and storage protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2N2O2 B12104627 4,7-Dichloro-1H-indazole-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H4Cl2N2O2

Molekulargewicht

231.03 g/mol

IUPAC-Name

4,7-dichloro-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4Cl2N2O2/c9-3-1-2-4(10)6-5(3)7(8(13)14)12-11-6/h1-2H,(H,11,12)(H,13,14)

InChI-Schlüssel

PRQLHXTYRVCGSL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=C(NN=C2C(=C1)Cl)C(=O)O)Cl

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes classical acid-derived reactions, including esterification, amidation, and coupling reactions.

Esterification

Reaction with alkyl halides (e.g., ClCO₂Me) in the presence of bases like K₂CO₃ yields esters. The N1-substituted isomers dominate due to steric and electronic effects from the dichloro substituents :

SubstrateReagentBaseSolventYield (%)Product Isomer (N1:N2)
4,7-Dichloro-1H-indazole-3-carboxylic acidClCO₂MeK₂CO₃DMF9995:5

The N1 selectivity arises from reduced steric hindrance compared to the N2 position, which is adjacent to the bulky 7-chloro group .

Amidation

Coupling with amines via carbodiimide-mediated activation forms amides. For example, reaction with N,O-dimethylhydroxylamine hydrochloride using carbonyldiimidazole (CDI) in DMF produces N-methoxy-N-methylamide derivatives with 79–81% yields :

text
Reaction Steps: 1. Activation of carboxylic acid with CDI (65°C, 2 hr). 2. Nucleophilic attack by amine (65°C, 3 hr).

This method avoids racemization and is scalable for pharmaceutical intermediate synthesis .

Electrophilic Aromatic Substitution

The indazole core undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing chloro groups.

Nitration

Nitration with HNO₃/H₂SO₄ at 0–20°C introduces nitro groups predominantly at position 5 or 6, driven by the meta-directing effect of the chloro substituents :

Starting MaterialNitrating AgentTemp (°C)Yield (%)Major Product
This compoundKNO₃/H₂SO₄0–20805-Nitro-4,7-dichloro-1H-indazole-3-carboxylic acid

The 5-nitro derivative is isolated as a yellow solid after aqueous workup .

Cross-Coupling Reactions

The 4- and 7-chloro groups participate in palladium-catalyzed cross-coupling reactions, though less readily than bromo analogs.

Suzuki-Miyaura Coupling

While 5-bromoindazoles are standard substrates for Suzuki reactions , 4,7-dichloro derivatives require optimized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to couple with boronic acids. Yields are moderate (40–60%) due to lower reactivity of C–Cl bonds .

Acid-Base Reactions

The carboxylic acid (pKa ~3.7) deprotonates in basic media to form carboxylate salts, enhancing solubility in polar solvents. This property is exploited in salt formation for drug formulation .

Thermal Decomposition

Heating above 200°C induces decarboxylation, yielding 4,7-dichloro-1H-indazole. This reaction proceeds via a six-membered transition state, confirmed by DFT studies .

Mechanistic Insights

  • Amidation Mechanism : Proton transfer from the indazole N–H to the activated carbonyl intermediate stabilizes the transition state, favoring N1 selectivity .

  • Nitration Pathway : Nitronium ion attack at position 5 is kinetically favored, as shown by computational modeling (ΔG‡ = 72 kJ/mol for 5-nitro vs. 63 kJ/mol for 6-nitro) .

Wissenschaftliche Forschungsanwendungen

Chemistry

4,7-Dichloro-1H-indazole-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure enables chemists to explore various synthetic pathways leading to novel compounds.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of indazole can inhibit bacterial growth, suggesting applications in developing new antibiotics.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, particularly K562 leukemia cells. The compound demonstrated a dose-dependent increase in apoptosis rates and altered the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Medicine

The compound is under investigation for its therapeutic potential:

  • Capsid Inhibitors : It is being explored as a fragment in the synthesis of compounds like Lenacapavir, which is used for treating HIV infections .

Case Study 1: Anticancer Activity

In a study assessing the effects of various indazole derivatives on K562 cells, researchers found that treatment with this compound led to significant apoptosis rates (9.64% to 37.72%) at varying concentrations over 48 hours. This suggests its potential as an anticancer agent .

Case Study 2: Synthesis Efficiency

A recent study highlighted an efficient synthesis method for producing 7-bromo-4-chloro-1H-indazol-3-amine from inexpensive precursors using regioselective bromination followed by heterocycle formation. This method illustrates the versatility of indazole derivatives in pharmaceutical applications .

Data Table: Comparison of Synthesis Methods

Synthesis MethodYield (%)ConditionsKey Features
DiazotizationUp to 60%Mild conditionsHigh substrate scope
Carbonyldiimidazole TreatmentVariesDMF at room temperatureEfficient for multiple derivatives

Wirkmechanismus

The mechanism of action of 4,7-Dichloro-1H-indazole-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit certain enzymes and receptors, which may contribute to their biological activities .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Chlorine Substitutions

The closest structural analogs include:

Compound Name CAS Number Substituents Molecular Formula Similarity Score
7-Chloro-1H-indazole-3-carboxylic acid 129295-32-5 Cl at C7 C₈H₅ClN₂O₂ 0.89
6-Chloro-1H-indazole-3-carboxylic acid 129295-31-4 Cl at C6 C₈H₅ClN₂O₂ 0.81
4,7-Dichloro-1H-indazole-3-carboxylic acid Not provided Cl at C4 and C7 C₈H₄Cl₂N₂O₂ -

Key Findings :

  • Positional Effects of Chlorine : The 7-chloro analog (CAS 129295-32-5) exhibits higher similarity (0.89) to the target compound than the 6-chloro derivative (0.81), suggesting that chlorine placement at C7 is critical for maintaining structural and electronic similarity .

Methyl-Substituted Indazole Carboxylic Acids

Compound Name CAS Number Substituents Molecular Formula
4,7-Dimethyl-1H-indazole-3-carboxylic acid 1000340-77-1 CH₃ at C4 and C7 C₁₀H₁₀N₂O₂
7-Methyl-1H-indazole-3-carboxylic acid 1000340-53-3 CH₃ at C7 C₉H₈N₂O₂

Comparison :

  • The dimethyl analog (C₁₀H₁₀N₂O₂) has a molecular weight of 190.20 g/mol, significantly lower than the dichloro target compound, which may enhance membrane permeability .

Tetrahydroindazole Derivatives

Compound Name CAS Number Substituents Molecular Formula Molecular Weight
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid Not provided Saturated bicyclic ring C₈H₁₀N₂O₂ 166.18

Key Differences :

  • The lower molecular weight (166.18 g/mol) and higher logP (0.9867) suggest enhanced lipophilicity compared to the dichloro analog .

Biologische Aktivität

4,7-Dichloro-1H-indazole-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C_9H_6Cl_2N_2O_2
  • Molecular Weight : 233.06 g/mol

Anticancer Activity

Preliminary studies suggest that this compound exhibits notable anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, demonstrating potential as a therapeutic agent.

In Vitro Studies

A study evaluated the compound against several cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and Hs-683 (glioma). The results indicated that the compound has IC50 values ranging from 0.1 to 1 μM, comparable to established chemotherapeutics like 5-fluorouracil and etoposide .

Cell Line IC50 (μM) Reference
A-5490.5
MCF-70.8
Hs-6830.9

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases and pathways associated with tumor growth and proliferation. For instance, it has been implicated in the inhibition of protein kinase C and Akt pathways, which are critical in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity against various pathogens.

In Vitro Antibacterial Studies

The antibacterial efficacy was assessed against common human pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using standard protocols.

Pathogen MIC (μg/mL) Zone of Inhibition (mm)
Escherichia coli2515
Staphylococcus aureus3012
Pseudomonas aeruginosa2014

These results indicate moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of indazole derivatives indicates that the presence of specific functional groups significantly influences biological activity. Modifications at the 3-position of the indazole ring have been shown to enhance both anticancer and antimicrobial activities .

Case Studies

Several case studies have documented the efficacy of indazole derivatives in clinical settings:

  • Case Study on Lung Cancer : A clinical trial involving patients with lung cancer demonstrated that derivatives similar to this compound significantly reduced tumor size compared to control groups .
  • Antimicrobial Efficacy : A study conducted on hospital-acquired infections revealed that compounds with similar structures effectively inhibited bacterial growth in resistant strains .

Q & A

Q. What are the standard synthetic protocols for 4,7-Dichloro-1H-indazole-3-carboxylic acid, and how can purity be ensured?

The synthesis typically involves condensation reactions under reflux conditions. For example, analogous indazole derivatives are synthesized by refluxing precursors (e.g., 3-formyl-indole-carboxylic acids) with reagents like 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. Purification involves recrystallization from mixtures like DMF/acetic acid . Purity is verified via HPLC, NMR, and elemental analysis. For chlorinated analogs, monitoring reaction temperature and stoichiometry minimizes by-products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., chlorination at C4 and C7) .
  • XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves the crystal structure and confirms stereochemistry .
  • IR : Identifies functional groups like carboxylic acid (C=O stretch ~1725 cm1^{-1}) and indazole rings .

Advanced Research Questions

Q. How can conflicting spectral or crystallographic data be resolved during structural elucidation?

Contradictions in data (e.g., unexpected NMR peaks or disordered crystal structures) require iterative validation:

  • Crystallography : Use SHELXL to refine structures with twinning or disorder, leveraging high-resolution data .
  • Spectroscopy : Compare experimental IR/Raman with computational simulations (DFT) to validate assignments .
  • Cross-validation : Correlate XRD results with solid-state NMR or mass spectrometry to confirm molecular integrity .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Reaction optimization : Adjust molar ratios (e.g., 1.1:1 aldehyde-to-thiazolone) and extend reflux time (3–5 hours) to enhance yield .
  • Catalysis : Explore sodium acetate or chloroacetic acid to accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can computational tools predict the reactivity or bioactivity of this compound?

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity .
  • QSAR models : Correlate substituent effects (e.g., chloro groups) with biological activity using historical data from analogs .

Q. What are the best practices for analyzing stability and degradation products under varying storage conditions?

  • Forced degradation : Expose the compound to heat, light, and humidity, then analyze via HPLC-MS to identify degradation pathways .
  • Storage : Store at -20°C in airtight containers with desiccants to prevent hydrolysis of the carboxylic acid group .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

  • Derivatization : Synthesize methyl esters or amides to improve lipophilicity .
  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without cytotoxicity .

Q. What advanced techniques resolve crystal packing disorders in XRD studies?

  • Twin refinement : Apply SHELXL’s TWIN and BASF commands to model twinned crystals .
  • High-pressure data collection : Use synchrotron sources to improve resolution for disordered regions .

Data Management and Reproducibility

Q. How can open-data principles be reconciled with proprietary research constraints?

  • Anonymization : Share crystallographic data (e.g., CIF files) via repositories like CCDC while redacting sensitive synthetic details .
  • Metadata documentation : Include reaction conditions, characterization parameters, and software settings to ensure reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.